![molecular formula C39H39N3 B12517906 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline CAS No. 676473-51-1](/img/structure/B12517906.png)
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and electroluminescent devices .
Méthodes De Préparation
The synthesis of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline typically involves multiple steps, including the functionalization of carbazole at specific positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between carbazole derivatives and other aromatic compounds . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenated compounds and bases . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified carbazole derivatives with different functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials . In medicine, it is being investigated for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .
Mécanisme D'action
The mechanism of action of 4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline involves its interaction with molecular targets and pathways in various applications. In optoelectronic devices, it acts as a hole-transport material, facilitating the movement of positive charges through the device . In biological systems, its fluorescent properties allow it to be used as a marker for imaging and detection . The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline is unique compared to other carbazole derivatives due to its specific functional groups and structure. Similar compounds include 4,4′-Bis(carbazol-9-yl)biphenyl and other polycarbazole derivatives . These compounds share some properties, such as good hole-transport ability and thermal stability, but differ in their specific applications and performance characteristics . The unique structure of this compound allows it to be used in specialized applications where other carbazole derivatives may not be as effective .
Propriétés
Numéro CAS |
676473-51-1 |
|---|---|
Formule moléculaire |
C39H39N3 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
4-[bis(9-ethylcarbazol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C39H39N3/c1-5-40(6-2)30-21-17-27(18-22-30)39(28-19-23-37-33(25-28)31-13-9-11-15-35(31)41(37)7-3)29-20-24-38-34(26-29)32-14-10-12-16-36(32)42(38)8-4/h9-26,39H,5-8H2,1-4H3 |
Clé InChI |
MBKNBKPXTPZQQY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(CC)CC)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




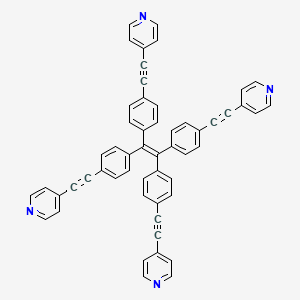
methanone](/img/structure/B12517827.png)
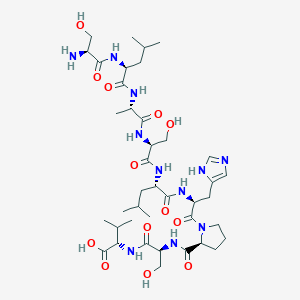
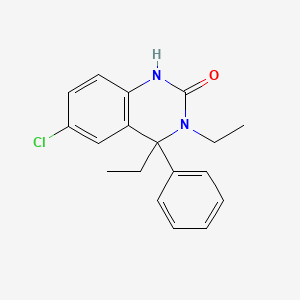
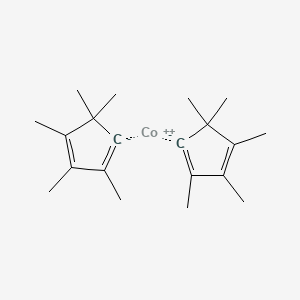

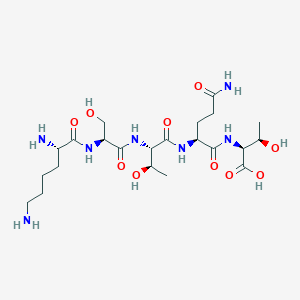
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)

![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
